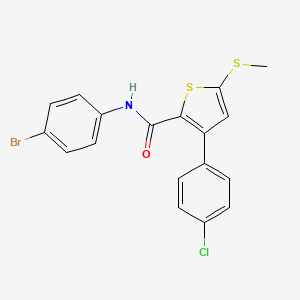

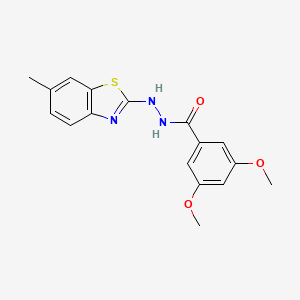

(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as FPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FPMP is a piperidine derivative that has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects. In

Scientific Research Applications

5-HT1A Receptor Agonists and Antidepressant Potential : Vacher et al. (1999) explored derivatives of this compound as potent and selective agonists at 5-HT1A receptors. They found that these compounds exhibited enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. This activity suggests their potential as antidepressants (Vacher et al., 1999).

Treatment of Allodynia in Spinal Cord Injury : In a study by Colpaert et al. (2004), a derivative of this compound was shown to preempt allodynia following spinal cord injury in rats. The compound's long-term analgesic effects persisted even after discontinuation, highlighting its potential in treating pathological pain (Colpaert et al., 2004).

Neuroprotective Activities : Zhong et al. (2020) synthesized and evaluated aryloxyethylamine derivatives, including this compound, for neuroprotective effects. They found that these compounds exhibited potent protection against glutamate-induced cell death and significant neuroprotective activity in vivo, indicating their potential use in anti-ischemic stroke agents (Zhong et al., 2020).

Analgesia in Trigeminal Neuropathic Pain : Deseure et al. (2002) studied the effects of derivatives of this compound as 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. They found that these compounds produced profound analgesia, suggesting their effectiveness in treating this type of neuropathic pain (Deseure et al., 2002).

Antiproliferative Activity : Prasad et al. (2018) synthesized and evaluated a novel derivative for antiproliferative activity. The compound showed potential in inhibiting cancer cell proliferation, indicating its possible use in cancer therapy (Prasad et al., 2018).

Antimicrobial Activity : Kumar et al. (2012) synthesized derivatives and evaluated them for antimicrobial activity. Some compounds showed high antimicrobial activity, particularly those containing a methoxy group, suggesting their use in developing new antimicrobial agents (Kumar et al., 2012).

Antileukemic Activity : Vinaya et al. (2011) explored the anticancer effects of derivatives in human leukemia cells. Some compounds, particularly those with nitro and fluoro substitution, exhibited significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2011).

Selective Inhibition of HIV-2 : Ashok et al. (2015) found that some β-carboline derivatives of this compound selectively inhibited HIV-2 strain, indicating their potential application in HIV-2 therapy (Ashok et al., 2015).

Imaging Studies : Blanckaert et al. (2007) synthesized and evaluated a radiolabeled derivative for its potential as a SPECT tracer for the 5-HT2A receptor. The tracer demonstrated good uptake in mouse brain, suggesting its use in imaging studies related to the 5-HT2A receptor (Blanckaert et al., 2007).

properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-23-17-3-2-13(12-16(17)19)18(22)21-10-6-15(7-11-21)24-14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUGYVJQXBADHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)

![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)

![5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2463206.png)

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2463211.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)